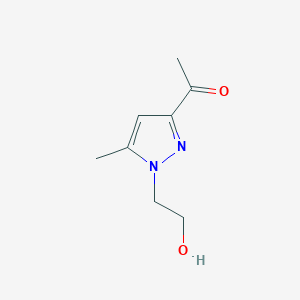

3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole

概要

説明

3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole is a heterocyclic compound featuring a pyrazole ring substituted with acetyl, hydroxyethyl, and methyl groups

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-acetyl-5-methylpyrazole with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

- Oxidation of the hydroxyethyl group yields a ketone.

- Reduction of the acetyl group yields an alcohol.

- Substitution reactions yield various derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of 3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl and acetyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

- 3-Acetyl-1-methylpyrazole

- 3-Acetyl-1-(2-hydroxyethyl)pyrazole

- 5-Methyl-1-(2-hydroxyethyl)pyrazole

Comparison: 3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole is unique due to the presence of both hydroxyethyl and acetyl groups on the pyrazole ring. This combination of functional groups can impart distinct chemical and biological properties, making it a versatile compound for various applications.

生物活性

3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is part of a larger class of pyrazoles known for their diverse pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H10N2O2

- Molecular Weight : 166.18 g/mol

The presence of the acetyl and hydroxyethyl groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Cell Cycle Modulation : Research indicates that it may induce cell cycle arrest in cancer cells, leading to decreased proliferation.

- Apoptosis Induction : It has been observed to promote apoptosis in various cancer cell lines, which is critical for its anticancer activity.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound:

- In vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines. For instance, it exhibited an IC50 value of 26 µM against A549 lung cancer cells, indicating strong growth inhibition compared to standard chemotherapeutics .

Anti-inflammatory Activity

The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). In animal models, administration of the compound led to reduced paw edema in carrageenan-induced inflammation tests .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness appears to correlate with its structural characteristics, which enhance membrane permeability in bacterial cells .

Case Studies

- Cytotoxicity Against Cancer Cells : A study by Wei et al. highlighted the compound's effectiveness against A549 cells, showing a significant reduction in cell viability at concentrations as low as 26 µM .

- Anti-inflammatory Effects : In a model assessing acute inflammation, administration of the compound resulted in a marked decrease in inflammatory markers compared to controls, demonstrating its potential as an anti-inflammatory agent .

- Antimicrobial Testing : A recent investigation into its antimicrobial activity revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations (MIC) lower than those for conventional antibiotics .

特性

IUPAC Name |

1-[1-(2-hydroxyethyl)-5-methylpyrazol-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6-5-8(7(2)12)9-10(6)3-4-11/h5,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKQVMBAUYPKFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCO)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。